

Cross-Referencing Spectroscopic Data of 2-Methoxypentane: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxypentane

Cat. No.: B14715795

[Get Quote](#)

This guide provides a detailed comparison of experimental and theoretical spectroscopic data for **2-Methoxypentane** (CAS No: 6795-88-6). By cross-referencing experimental findings with computationally predicted spectra, researchers can gain higher confidence in structural elucidation and compound identification. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from experimental and theoretical spectroscopic analyses of **2-Methoxypentane**.

Mass Spectrometry (MS)

The experimental mass spectrum data was obtained from the National Institute of Standards and Technology (NIST) database.^[1] The theoretical mass spectrum is generally predicted based on fragmentation patterns, though a direct computational output for comparison is not readily available. The experimental data reveals key fragments useful for identification.

Experimental m/z	Relative Intensity (%)	Plausible Fragment
45	100	[CH ₃ OCH ₂] ⁺
59	95	[CH ₃ OCH(CH ₃) ⁺
29	60	[C ₂ H ₅] ⁺
43	55	[C ₃ H ₇] ⁺
71	30	[C ₅ H ₁₁] ⁺
102	5	[M] ⁺ (Molecular Ion)

Carbon-13 (¹³C) NMR Spectroscopy

Experimental ¹³C NMR data for **2-Methoxypentane** is available from spectral databases such as SpectraBase. The theoretical chemical shifts were predicted using an online NMR prediction tool. The comparison shows a good correlation between the experimental and predicted values.

Carbon Atom	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
C1 (primary)	14.2	14.1
C2 (secondary)	20.6	20.3
C3 (secondary)	39.8	39.5
C4 (secondary)	76.8	76.5
C5 (primary)	22.9	22.6
O-CH ₃ (primary)	56.2	56.0

Proton (¹H) NMR Spectroscopy

Experimental ¹H NMR data is available from various sources, including SpectraBase.

Theoretical chemical shifts were generated using a machine learning-based prediction tool.[\[2\]](#)

Proton Environment	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H1 (primary)	0.90	0.92	Triplet	3H
H2 (secondary)	1.35	1.38	Multiplet	2H
H3 (secondary)	1.50	1.53	Multiplet	2H
H4 (tertiary)	3.30	3.35	Multiplet	1H
H5 (primary)	1.10	1.12	Doublet	3H
O-CH ₃ (primary)	3.20	3.23	Singlet	3H

Infrared (IR) Spectroscopy

Experimental FT-IR data for **2-Methoxypentane** can be found in spectral databases. The theoretical vibrational frequencies were predicted using online simulation tools. The comparison highlights the characteristic vibrational modes of the molecule.

Experimental Frequency (cm ⁻¹)	Predicted Frequency (cm ⁻¹)	Vibrational Mode
2958	2960	C-H stretch (alkane)
2875	2870	C-H stretch (alkane)
1465	1460	C-H bend (alkane)
1115	1120	C-O stretch (ether)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of a volatile organic compound like **2-Methoxypentane** is as follows:

- Sample Preparation: A dilute solution of **2-Methoxypentane** in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 20-200.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: The resulting chromatogram and mass spectra of the separated components are analyzed. The mass spectrum of the peak corresponding to **2-Methoxypentane** is compared with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for acquiring ^1H and ^{13}C NMR spectra of **2-Methoxypentane**:

- Sample Preparation: Approximately 5-10 mg of **2-Methoxypentane** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

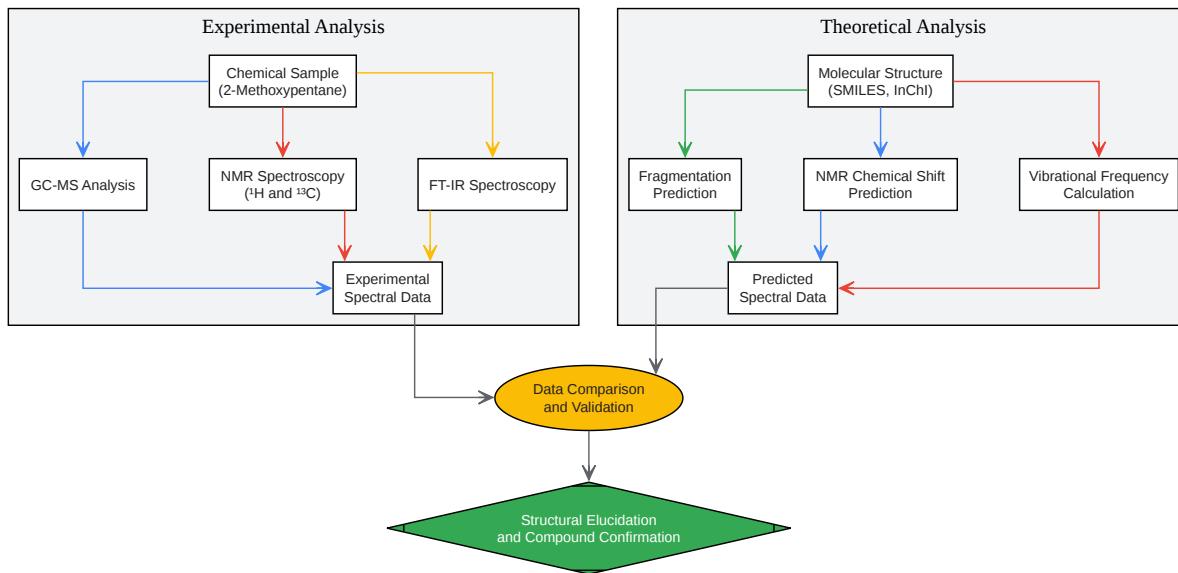
A typical procedure for obtaining an FT-IR spectrum of a liquid sample like **2-Methoxypentane** is as follows:

- Sample Preparation: A drop of neat **2-Methoxypentane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the crystal.

- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates or ATR crystal is recorded.
 - The sample is placed in the IR beam path, and the sample spectrum is recorded.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then analyzed to identify functional groups.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental and theoretical spectra of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for the cross-referencing of experimental and theoretical spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentane, 2-methoxy- [webbook.nist.gov]

- 2. PROSPRE [prospre.ca]
- To cite this document: BenchChem. [Cross-Referencing Spectroscopic Data of 2-Methoxypentane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14715795#cross-referencing-experimental-and-theoretical-spectra-of-2-methoxypentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com